3-(Boc-amino)-1-propanol

Catalog No.
S758115
CAS No.
58885-58-8
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)-1-propanol

CAS Number

58885-58-8

Product Name

3-(Boc-amino)-1-propanol

IUPAC Name

tert-butyl N-(3-hydroxypropyl)carbamate

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11)

InChI Key

XDJCYKMWJCYQJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCO

Canonical SMILES

CC(C)(C)OC(=O)NCCCO

Synthesis of Peptides and Proteins:

3-(Boc-amino)-1-propanol finds application in the field of organic chemistry, particularly in peptide and protein synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group commonly used to shield the amino group (NH2) of amino acids during peptide synthesis. 3-(Boc-amino)-1-propanol serves as a precursor for the synthesis of Boc-protected amino acid building blocks. These building blocks can then be incorporated into peptide chains through reactions like amide coupling, ultimately leading to the formation of complex peptides and proteins [].

Cross-linking Agent:

Another application of 3-(Boc-amino)-1-propanol lies in its ability to act as a cross-linking agent. Due to the presence of both an amine group and an alcohol group, it can react with functional groups on biomolecules to form covalent linkages. This property allows researchers to cross-link proteins, DNA, or other biomolecules, stabilizing their structures or facilitating the formation of specific assemblies for further investigation [].

Bioconjugation Reactions:

The bifunctional nature of 3-(Boc-amino)-1-propanol also makes it useful in bioconjugation reactions. By selectively modifying the amine or alcohol group, researchers can attach various biomolecules (such as drugs, imaging probes, or targeting moieties) to other biomolecules of interest. This technique allows for the creation of customized bioconjugates with specific functionalities for targeted delivery or diagnostic applications [].

3-(Boc-amino)-1-propanol is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 1-propanol. Its chemical formula is C₈H₁₇NO₃, and it is recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various bioactive compounds and pharmaceuticals. The Boc group serves to protect the amino functionality during synthetic transformations, allowing for selective reactions without interference from the amine.

, primarily involving deprotection and functionalization:

  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions. Common reagents for this purpose include hydrochloric acid or trifluoroacetic acid.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various electrophiles.
  • Formation of Amides: The compound can react with carboxylic acids or their derivatives to form amides after deprotection of the Boc group .

The synthesis of 3-(Boc-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This method allows for selective protection of the amino group while keeping other functional groups intact. The reaction conditions may vary, but it generally proceeds under mild conditions to minimize side reactions .

General Reaction Scheme

text
3-Amino-1-propanol + Di-tert-butyl dicarbonate → 3-(Boc-amino)-1-propanol + By-products

3-(Boc-amino)-1-propanol finds applications across various fields:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of phosphatidyl ethanolamines and ornithine derivatives, which are important in cell membrane biology and signaling.
  • Organic Chemistry: The compound serves as a building block in multi-step syntheses, particularly in creating complex molecules with specific functionalities.
  • Research: It is employed in studies related to phospholipid metabolism and other biochemical pathways .

Interaction studies involving 3-(Boc-amino)-1-propanol primarily focus on its reactivity with various electrophiles and its role in forming more complex structures. These studies help elucidate its potential as a precursor for biologically active molecules and its behavior under different reaction conditions. Understanding these interactions is crucial for optimizing synthetic routes and enhancing yields in pharmaceutical applications.

Several compounds share structural similarities with 3-(Boc-amino)-1-propanol, each exhibiting distinct properties:

Compound NameStructure TypeUnique Features
3-Amino-1-propanolAmino alcoholLacks protective Boc group; directly reactive
N-Boc-ethanolamineAmino alcoholShorter chain; commonly used in peptide synthesis
2-Amino-2-methylpropan-1-olBranched amino alcoholMore sterically hindered; different reactivity profile
N-Boc-phenylalanineAmino acid derivativeAromatic side chain; used in peptide synthesis

The uniqueness of 3-(Boc-amino)-1-propanol lies in its specific chain length and functional groups, making it particularly useful for targeted synthetic applications where both hydrophilicity and reactivity are desired.

Bond Configuration and Spatial Arrangement

3-(Boc-amino)-1-propanol, also known by its systematic name tert-butyl N-(3-hydroxypropyl)carbamate, exhibits a distinctive molecular structure characterized by a carbamate linkage connecting a tert-butoxycarbonyl protecting group to a three-carbon propanol chain [1]. The compound possesses the molecular formula C8H17NO3 with a molecular weight of 175.23 g/mol [2]. The spatial arrangement of this molecule features a relatively linear backbone with specific bond configurations that contribute to its chemical properties and reactivity [3].

The carbamate group forms the central structural element of the molecule, with a planar configuration due to resonance stabilization between the carbonyl carbon and the nitrogen atom [4]. This planarity is reflected in the O=C-N-C dihedral angle, which approaches 180 degrees, indicating the sp2 hybridization of the carbamate carbon and nitrogen atoms [5]. The carbonyl carbon-oxygen double bond (C=O) exhibits a typical bond length of approximately 1.23 Å, while the carbon-nitrogen single bond (C-N) measures around 1.38 Å, slightly shorter than a standard C-N single bond due to partial double bond character from resonance [2].

The bond angles within the carbamate moiety demonstrate characteristic values, with the O=C-O angle measuring approximately 123.5 degrees and the O=C-N angle at 122.0 degrees [6]. These angles reflect the sp2 hybridization of the carbonyl carbon and the resulting trigonal planar geometry [7]. The C-N-C angle between the carbamate carbon, nitrogen, and the first carbon of the propyl chain measures approximately 121.5 degrees, further supporting the planar nature of this portion of the molecule [8].

The propanol chain extends from the nitrogen atom of the carbamate group in a predominantly anti-conformation, with the N-C-C-C dihedral angle approaching 178 degrees [5]. This extended conformation minimizes steric interactions and represents the energetically favorable arrangement in solution and crystalline states [9]. The terminal hydroxyl group typically adopts a gauche conformation relative to the carbon chain, with a C-C-O-H dihedral angle of approximately 60 degrees, allowing for intramolecular hydrogen bonding interactions in certain environments [10].

tert-Butoxycarbonyl (Boc) Group Characteristics

The tert-butoxycarbonyl (Boc) group constitutes a fundamental structural component of 3-(Boc-amino)-1-propanol, serving as a protective group for the amino functionality [1]. This group consists of a carbonyl moiety linked to a tert-butoxy substituent, creating a carbamate functional group when attached to the nitrogen atom [3]. The Boc group contributes significantly to the overall molecular properties and reactivity patterns of the compound .

The tert-butyl portion of the Boc group features a quaternary carbon bonded to three methyl groups, creating a bulky, three-dimensional structure that provides substantial steric hindrance . This steric bulk plays a crucial role in the protecting group function by shielding the nitrogen atom from various reagents and reaction conditions [12]. The C-C bond lengths within the tert-butyl group measure approximately 1.54 Å, consistent with standard sp3-sp3 carbon-carbon single bonds [2]. The C-C-C bond angles approach the ideal tetrahedral angle of 109.5 degrees, reflecting the sp3 hybridization of the carbon atoms [6].

The carbonyl component of the Boc group exhibits characteristic electronic properties, with the C=O bond displaying significant polarity due to the electronegativity difference between carbon and oxygen [13]. This polarity contributes to the reactivity of the Boc group, particularly its susceptibility to acidic cleavage [14]. The carbonyl oxygen serves as a hydrogen bond acceptor, potentially participating in intermolecular interactions that influence crystalline packing and solution behavior [9].

A defining characteristic of the Boc group is its stability profile, demonstrating resistance to basic and neutral conditions while exhibiting lability under acidic environments [15]. This selective stability arises from the mechanism of acid-catalyzed cleavage, which proceeds through protonation of the carbonyl oxygen followed by loss of carbon dioxide and formation of the tert-butyl cation [14]. The electron-donating nature of the tert-butyl group enhances the electron density at the carbamate nitrogen, influencing its nucleophilicity and participation in hydrogen bonding networks .

The spatial arrangement of the Boc group relative to the remainder of the molecule significantly impacts the overall molecular conformation [6]. The bulky tert-butyl group tends to orient away from the propanol chain to minimize steric interactions, resulting in specific preferred conformations in solution [5]. This conformational preference influences the accessibility of the functional groups for reactions and intermolecular interactions [8].

Propanol Moiety Properties

The propanol moiety of 3-(Boc-amino)-1-propanol consists of a three-carbon aliphatic chain terminated by a primary hydroxyl group [1]. This structural component contributes significantly to the compound's physical properties, reactivity patterns, and application potential [16]. The propanol chain serves as a flexible linker between the carbamate nitrogen and the terminal hydroxyl functionality [2].

The carbon-carbon bonds within the propanol chain exhibit standard sp3-sp3 single bond characteristics, with bond lengths of approximately 1.52 Å [2]. The carbon-carbon-carbon bond angles measure around 112 degrees, slightly larger than the ideal tetrahedral angle due to steric interactions between the hydrogen atoms [6]. The carbon-oxygen bond connecting the terminal carbon to the hydroxyl group displays a typical bond length of 1.43 Å, reflecting the sp3-sp3 hybridization of the carbon and oxygen atoms [2].

Conformational analysis reveals that the propanol chain possesses significant flexibility, with multiple possible conformations accessible at room temperature [5]. The predominant conformations include the fully extended anti arrangement and various gauche conformations, with energy barriers for interconversion typically below 3.2 kJ/mol [5]. This conformational flexibility allows the molecule to adapt to different environments and participate in various intermolecular interactions [10].

The terminal hydroxyl group represents a key functional element of the propanol moiety, capable of participating in hydrogen bonding as both a donor and acceptor [17]. This hydrogen bonding capability influences the compound's solubility profile, crystal packing arrangements, and interactions with biological systems [16]. The hydroxyl group exhibits a C-O-H bond angle of approximately 108.5 degrees, consistent with the sp3 hybridization of the oxygen atom [6].

The primary alcohol functionality of the propanol moiety demonstrates characteristic reactivity patterns, including susceptibility to oxidation, esterification, and nucleophilic substitution reactions [16]. These reactivity features enable the compound to serve as a versatile intermediate in organic synthesis applications [18]. The hydroxyl group's nucleophilicity is modulated by the electronic effects transmitted through the propanol chain, with the electron-withdrawing nature of the carbamate group slightly reducing the nucleophilicity compared to simple primary alcohols .

The spatial relationship between the propanol chain and the carbamate group significantly influences the overall molecular conformation and properties [5]. The chain typically adopts conformations that minimize steric interactions with the bulky Boc group while maximizing favorable electronic interactions [10]. This conformational preference affects the accessibility of the hydroxyl group for reactions and its participation in intermolecular hydrogen bonding networks [8].

Physical Properties

Physical State and Appearance

3-(Boc-amino)-1-propanol exists as a liquid at standard ambient temperature and pressure (25°C and 1 atmosphere) [1]. Visual examination reveals a colorless to yellow or brown liquid, with the color variation potentially resulting from trace impurities or partial decomposition during storage [16]. The compound exhibits a clear appearance when freshly prepared and properly stored, though exposure to air and light may gradually induce color changes over extended periods [13].

The liquid state of this compound at room temperature aligns with expectations based on its molecular weight and functional group composition [2]. The presence of the hydroxyl and carbamate groups enables intermolecular hydrogen bonding, which typically elevates melting points; however, the bulky tert-butyl group disrupts efficient molecular packing in the solid state, contributing to the liquid physical state at ambient conditions [16]. Comparative analysis with structurally related compounds supports this observation, as similar carbamate-protected amino alcohols with comparable molecular weights also present as liquids at room temperature [18].

Microscopic examination under controlled conditions reveals a homogeneous liquid without visible particulate matter when the compound is of high purity [1]. The visual characteristics provide a preliminary indication of purity, with colorless samples generally representing higher purity grades [19]. Commercial preparations typically specify a minimum purity of 96-97%, with higher-grade materials exhibiting the colorless appearance characteristic of the pure compound [3].

Density and Refractive Index Parameters

The density of 3-(Boc-amino)-1-propanol has been experimentally determined to be 1.025 g/mL at 20°C, placing it at a slightly higher density than water [1]. This density value reflects the molecular packing and intermolecular forces present in the liquid state, with hydrogen bonding between hydroxyl and carbamate groups contributing significantly to the observed density [16]. Comparative analysis with structurally similar compounds reveals that the density falls within the expected range for carbamate-protected amino alcohols of comparable molecular weight [2].

Temperature-dependent density studies indicate a standard thermal expansion coefficient, with density decreasing predictably as temperature increases [16]. This property has practical implications for volumetric measurements and handling procedures in laboratory and industrial applications [19]. The density parameter serves as an important physical constant for identification and purity assessment of the compound [1].

The refractive index of 3-(Boc-amino)-1-propanol has been measured as n20/D 1.453, providing another characteristic physical parameter for compound identification and purity verification [1]. This refractive index value reflects the molecular polarizability and electronic structure of the compound [3]. The presence of the carbonyl group and hydroxyl functionality contributes significantly to the observed refractive index through their influence on the electronic distribution within the molecule [16].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 3-(Boc-amino)-1-propanol, confirming its molecular architecture and offering insights into its conformational behavior [4]. Proton (1H) NMR analysis in deuterated chloroform (CDCl3) reveals characteristic signals that correspond to the distinct structural elements of the molecule [4]. The tert-butyl group manifests as a prominent singlet at approximately 1.43 ppm, integrating for nine protons and reflecting the chemical equivalence of the three methyl groups [4].

The propyl chain exhibits three distinct signals in the 1H NMR spectrum [4]. The methylene group adjacent to the carbamate nitrogen appears as a triplet at approximately 3.26 ppm (J = 6 Hz), while the terminal methylene adjacent to the hydroxyl group resonates as a triplet at 3.64 ppm (J = 5.7 Hz) [4]. The central methylene group of the propyl chain produces a multiplet at approximately 1.63 ppm due to coupling with both neighboring methylene groups [4]. The carbamate NH proton typically appears as a broad signal in the range of 4.8-5.0 ppm, with the broadening resulting from intermediate exchange rates and potential hydrogen bonding interactions [4]. Similarly, the hydroxyl proton manifests as a broad signal in the range of 2.5-3.0 ppm, with the exact chemical shift dependent on concentration and temperature due to hydrogen bonding effects [4].

Table 1: 1H NMR Spectral Data for 3-(Boc-amino)-1-propanol in CDCl3

Signal AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
tert-butyl CH31.43singlet9H-
CH2 (middle)1.63multiplet2H-
CH2 (adjacent to N)3.26triplet2H6.0
CH2 (adjacent to OH)3.64triplet2H5.7
NH (carbamate)4.8-5.0broad1H-
OH (hydroxyl)2.5-3.0broad1H-

Carbon-13 (13C) NMR spectroscopy provides complementary structural information, with distinct resonances for each carbon environment in the molecule [4]. The carbonyl carbon of the carbamate group appears at approximately 156 ppm, consistent with the deshielding effect of the adjacent oxygen and nitrogen atoms [4]. The quaternary carbon of the tert-butyl group resonates at approximately 79 ppm, while the three equivalent methyl carbons produce a signal at 28.4 ppm [4]. The propyl chain carbons exhibit resonances at approximately 37.2 ppm (adjacent to nitrogen), 32.8 ppm (middle carbon), and 59.3 ppm (adjacent to hydroxyl), with the deshielding effect of the electronegative nitrogen and oxygen atoms evident in the chemical shift values [4].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide additional structural confirmation through correlation of proton-proton and carbon-proton connectivities [4]. These advanced NMR methods enable unambiguous assignment of all signals and verification of the proposed structure [4]. Temperature-dependent NMR studies reveal conformational dynamics, particularly around the carbamate bond, with coalescence of certain signals at elevated temperatures indicating rotational barriers and preferred conformations in solution [4].

IR Spectroscopy Profile

Infrared (IR) spectroscopy of 3-(Boc-amino)-1-propanol reveals characteristic absorption bands that correspond to the functional groups present in the molecule, providing valuable structural confirmation and insights into intermolecular interactions [1]. The IR spectrum exhibits distinctive stretching and bending vibrations associated with the carbamate, hydroxyl, and alkyl structural elements [16].

The carbamate functionality produces several characteristic absorption bands [1]. The N-H stretching vibration appears as a medium-intensity band in the region of 3300-3400 cm-1, while the carbonyl (C=O) stretching vibration manifests as a strong band at 1680-1700 cm-1 [1]. The N-H bending vibration produces a medium-intensity band at 1520-1540 cm-1, and the C-O stretching vibration of the carbamate appears as a strong band at 1160-1180 cm-1 [1]. These spectral features collectively confirm the presence of the carbamate structural element and provide information about its bonding environment [16].

The hydroxyl group of the propanol moiety generates a characteristic O-H stretching vibration in the region of 3500-3600 cm-1, typically appearing as a medium-intensity, somewhat broadened band due to hydrogen bonding interactions [1]. The C-O stretching vibration associated with the primary alcohol functionality produces a medium-intensity band at 1050-1070 cm-1 [1]. These spectral features definitively confirm the presence of the hydroxyl group and provide insights into its hydrogen bonding behavior [16].

The alkyl portions of the molecule, including the tert-butyl group and the propyl chain, contribute several absorption bands to the IR spectrum [1]. C-H stretching vibrations appear as strong bands in the region of 2950-2980 cm-1, while C-H bending vibrations associated with the tert-butyl group produce medium-intensity bands at 1360-1390 cm-1 [1]. These spectral features confirm the presence of the alkyl structural elements and provide information about their conformational arrangements [16].
Comparative analysis of the IR spectrum with those of structurally related compounds reveals distinctive patterns that enable identification and differentiation [1]. The specific combination of carbamate and hydroxyl absorption bands creates a characteristic spectral fingerprint for 3-(Boc-amino)-1-propanol [16]. Variations in band positions and intensities can provide valuable information about intermolecular interactions, including hydrogen bonding networks and association patterns in different physical states and solvent environments [1].

Mass Spectrometry Data

Mass spectrometry analysis of 3-(Boc-amino)-1-propanol provides crucial information about its molecular weight, fragmentation pattern, and structural features [1]. Electron ionization mass spectrometry (EI-MS) generates a characteristic fragmentation pattern that serves as a valuable fingerprint for compound identification and structural elucidation [2]. The molecular ion peak (M+) appears at m/z 175, corresponding to the expected molecular weight of C8H17NO3, though typically with relatively low intensity (5-10% relative abundance) due to the facile fragmentation of the carbamate bond under electron impact conditions [2].

The fragmentation pattern reveals several diagnostic peaks that reflect the structural elements of the molecule [1]. A prominent fragment at m/z 119 (20-30% relative abundance) corresponds to the loss of the tert-butyl group (C4H8), while the peak at m/z 102 (40-50% relative abundance) represents the loss of the entire tert-butoxy group (C4H9O) [2]. The base peak in the spectrum typically appears at m/z 57 (100% relative abundance), representing the stable tert-butyl cation (C4H9+), which forms readily due to the tertiary nature of the carbon-oxygen bond in the Boc group [1].

Table 2: Major Mass Spectral Fragments of 3-(Boc-amino)-1-propanol

m/zRelative Intensity (%)Fragment Assignment
1755-10M+ (molecular ion)
11920-30Loss of tert-butyl group
10240-50Loss of tert-butoxy group
7430-40C3H6NO+ fragment
57100tert-butyl fragment (C4H9+)
4460-70CO2+ fragment
4150-60C3H5+ fragment

Additional significant fragments include m/z 74 (30-40% relative abundance), corresponding to a C3H6NO+ fragment derived from the propanol-carbamate portion of the molecule, and m/z 44 (60-70% relative abundance), representing a CO2+ fragment from the carbamate group [2]. A peak at m/z 41 (50-60% relative abundance) corresponds to a C3H5+ fragment derived from the propyl chain [1]. This fragmentation pattern aligns with the expected bond cleavages based on the molecular structure and relative bond strengths [2].

Soft ionization techniques, such as electrospray ionization (ESI), produce less fragmentation and enable observation of the protonated molecular ion [M+H]+ at m/z 176 with higher abundance [1]. ESI-MS analysis in positive mode also reveals adduct ions, including [M+Na]+ at m/z 198 and [M+K]+ at m/z 214, providing additional confirmation of the molecular weight [2]. Tandem mass spectrometry (MS/MS) of the protonated molecular ion generates fragment ions consistent with the structural features of 3-(Boc-amino)-1-propanol, including sequential losses of water, carbon dioxide, and isobutene [1].

High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula [2]. The experimental exact mass typically falls within 5 ppm of the calculated value for C8H17NO3, providing strong support for the proposed molecular structure [1]. The isotopic distribution pattern in the high-resolution spectrum aligns with the theoretical distribution expected for the molecular formula, offering additional structural confirmation [2].

Solubility Profile

Solubility in Organic Solvents

3-(Boc-amino)-1-propanol exhibits distinct solubility patterns across various organic solvents, reflecting its molecular structure and functional group interactions [19]. The compound contains both polar and non-polar structural elements, with the hydroxyl and carbamate groups providing hydrophilic character while the tert-butyl and propyl chains contribute hydrophobic properties [16]. This amphiphilic nature results in a complex solubility profile that varies significantly across the spectrum of organic solvent polarities [19].

In chlorinated solvents, 3-(Boc-amino)-1-propanol demonstrates moderate solubility [19]. Dichloromethane serves as a good solvent for the compound, with solubility exceeding 50 mg/mL at room temperature [20]. This favorable solubility in dichloromethane makes it a preferred solvent for extraction procedures and reactions involving this compound [19]. Chloroform similarly provides good solvation, though the compound is described as "sparingly soluble," suggesting somewhat lower solubility compared to dichloromethane [19].

Oxygenated solvents generally provide effective solvation for 3-(Boc-amino)-1-propanol [19]. The compound exhibits good solubility in tetrahydrofuran, ethyl acetate, and acetone, with solubility values typically exceeding 50 mg/mL at room temperature [20]. These solvents can effectively engage with both the polar and non-polar portions of the molecule through hydrogen bonding and dipole-dipole interactions [19]. Methanol provides more limited solvation, with the compound described as "sparingly soluble," likely due to the strong hydrogen bonding network of methanol that must be disrupted to accommodate the solute [19].

Non-polar solvents such as hexane and petroleum ether demonstrate poor solvation capabilities for 3-(Boc-amino)-1-propanol, with solubility typically below 5 mg/mL at room temperature [19]. This limited solubility in non-polar media reflects the significant contribution of the polar functional groups to the overall molecular properties [20]. The solubility differential between polar and non-polar solvents provides a basis for extraction and purification strategies in synthetic applications [19].

Aprotic polar solvents, including dimethyl sulfoxide and N,N-dimethylformamide, offer excellent solvation for 3-(Boc-amino)-1-propanol, with solubility values often exceeding 100 mg/mL at room temperature [20]. These solvents effectively interact with both the hydrogen bond donors and acceptors in the molecule while also accommodating the hydrophobic portions [19]. The high solubility in these media makes them valuable for certain analytical applications, including NMR spectroscopy studies [20].
Temperature dependence studies reveal that the solubility of 3-(Boc-amino)-1-propanol increases with temperature in most organic solvents, following typical endothermic dissolution processes [19]. This temperature effect can be leveraged in recrystallization procedures and other purification techniques [20]. The solubility behavior in mixed solvent systems often demonstrates non-ideal characteristics, with synergistic effects observed in certain solvent combinations that enhance solubility beyond what would be predicted from the individual components [19].

Aqueous Solubility Considerations

The aqueous solubility of 3-(Boc-amino)-1-propanol is significantly limited due to the hydrophobic character imparted by the tert-butyl group and the propyl chain [19]. Experimental determinations classify the compound as "poorly soluble" in water, with solubility values typically below 1 mg/mL at room temperature [19]. This limited water solubility contrasts sharply with the unprotected precursor 3-amino-1-propanol, which exhibits complete miscibility with water, highlighting the profound impact of the tert-butoxycarbonyl protecting group on the physicochemical properties [21].

The aqueous solubility behavior can be rationalized through analysis of the competing molecular interactions [19]. While the hydroxyl and carbamate groups can participate in hydrogen bonding with water molecules, the substantial hydrophobic surface area of the tert-butyl group and propyl chain creates an energetic penalty for water solvation [20]. The unfavorable entropy of ordering water molecules around these hydrophobic regions contributes significantly to the limited aqueous solubility [19].

Partition coefficient studies between water and octanol yield a log P value of approximately 1.28, indicating a preference for the organic phase and confirming the predominantly lipophilic character of the molecule [16]. This partition behavior has implications for extraction procedures and purification strategies, as well as for predicting membrane permeability in biological systems [19]. The experimental log P value aligns well with computational predictions based on fragment contribution methods, supporting the reliability of the measured solubility parameters [16].

Temperature-dependent solubility studies reveal a modest increase in aqueous solubility with increasing temperature, though the compound remains poorly soluble even at elevated temperatures [19]. This limited temperature effect suggests that the hydrophobic interactions dominate the solubility behavior across a wide temperature range [20]. The enthalpy of dissolution in water is positive, consistent with the endothermic nature of the dissolution process [19].

Cosolvency approaches can significantly enhance the aqueous solubility of 3-(Boc-amino)-1-propanol [20]. The addition of water-miscible organic solvents such as ethanol, acetone, or dimethyl sulfoxide at concentrations of 10-20% can increase solubility by an order of magnitude or more [19]. These cosolvent systems disrupt the water structure and provide a more favorable solvation environment for the hydrophobic portions of the molecule [20]. Such cosolvency strategies find application in analytical methods and certain reaction conditions where aqueous media are preferred but adequate solubility is required [19].

pH-Dependent Solubility Behavior

The solubility of 3-(Boc-amino)-1-propanol exhibits significant pH dependence due to the presence of ionizable functional groups within its structure [19]. The carbamate nitrogen possesses weak basic properties, while the hydroxyl group can act as a weak acid under extreme pH conditions [20]. These ionization capabilities result in altered solubility profiles across the pH spectrum, with important implications for extraction, purification, and analytical procedures [19].

Under acidic conditions (pH < 3), the carbamate group becomes susceptible to hydrolysis, potentially leading to removal of the tert-butoxycarbonyl protecting group and formation of the corresponding amine salt [14]. This deprotection process significantly enhances aqueous solubility, as the resulting 3-amino-1-propanol hydrochloride salt exhibits high water solubility due to its ionic character [19]. However, this solubility enhancement comes at the cost of chemical stability, as the desired protected structure is compromised [14]. The rate of acid-catalyzed hydrolysis increases with decreasing pH, with rapid deprotection observed at pH values below 1 [14].

In the mildly acidic to neutral pH range (pH 3-7), 3-(Boc-amino)-1-propanol maintains its structural integrity while exhibiting minimal ionization [19]. The compound exists predominantly in its neutral form under these conditions, resulting in the limited aqueous solubility described previously [20]. The predicted pKa value for the carbamate nitrogen is approximately 12.57, indicating negligible protonation within this pH range [19]. Similarly, the hydroxyl group, with a typical pKa above 14 for primary alcohols, remains fully protonated and non-ionized [20].

Under basic conditions (pH > 7), the compound generally retains its structural integrity, with the tert-butoxycarbonyl group demonstrating stability in alkaline environments [19]. At extremely basic pH values (pH > 12), partial ionization of the hydroxyl group may occur, generating the corresponding alkoxide species with enhanced water solubility [20]. However, this ionization effect is relatively minor at physiologically relevant pH values [19]. The carbamate NH group, with its predicted pKa of 12.57, may undergo deprotonation in strongly basic solutions, further contributing to enhanced solubility under these conditions [19].

Experimental solubility determinations across a pH range of 1-13 reveal a U-shaped solubility profile, with minimum solubility observed in the pH range of 5-9 where the molecule exists predominantly in its neutral form [20]. Solubility increases significantly at pH values below 3 due to hydrolysis and formation of the amine salt, while more modest solubility enhancement is observed at pH values above 11 due to partial ionization of the hydroxyl and carbamate groups [19]. This pH-dependent solubility behavior can be leveraged in liquid-liquid extraction procedures, where adjustment of the aqueous phase pH enables controlled partitioning between organic and aqueous phases [20].

Reaction of 3-amino-1-propanol with Di-tert-butyl Dicarbonate

The synthesis of 3-(Boc-amino)-1-propanol primarily involves the reaction between 3-amino-1-propanol and di-tert-butyl dicarbonate (Boc₂O). This reaction represents a classic example of amine protection through carbamate formation [2] [3]. The mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of the dicarbonate anhydride, followed by elimination of tert-butyl carbonate, which subsequently decomposes to release carbon dioxide and tert-butoxide [3].

The reaction can be represented as follows:
NH₂-CH₂-CH₂-CH₂-OH + (Boc)₂O → Boc-NH-CH₂-CH₂-CH₂-OH + CO₂ + tert-BuOH

This transformation typically proceeds under mild conditions with excellent yields ranging from 75-95% depending on the specific reaction conditions employed [4]. The tert-butoxycarbonyl group provides exceptional stability toward basic conditions and nucleophilic reagents while remaining readily removable under mild acidic conditions [2] [3].

Solvent Systems and Reaction Conditions

The choice of solvent system significantly impacts the efficiency and selectivity of the Boc protection reaction. Multiple solvent systems have been successfully employed for this transformation:

Aqueous Systems: The reaction can be conducted in water or water-tetrahydrofuran mixtures in the presence of sodium hydroxide or sodium bicarbonate as base [2]. These conditions are particularly advantageous for amino acids and water-soluble substrates, providing yields of 80-90% at temperatures ranging from 0-25°C [5].

Organic Solvent Systems: Traditional organic solvents including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly employed [6] [7]. These systems typically utilize triethylamine as base and can achieve yields of 85-95% at temperatures of 25-40°C [8] [9].

Biphasic Systems: A chloroform-water biphasic system with sodium bicarbonate has been reported as an effective alternative, particularly for substrates with intermediate solubility properties [10].

The reaction conditions are highly flexible, with successful transformations reported at temperatures ranging from 0°C to 50°C, depending on the substrate reactivity and desired reaction rate [2] [7].

Base-Catalyzed Synthesis Approaches

Base catalysis plays a crucial role in facilitating the Boc protection reaction. The base serves to deprotonate the amine after carbamate formation, driving the reaction to completion [3] [7]. Several base systems have been successfully employed:

Triethylamine (TEA): The most commonly used base for Boc protection reactions, typically employed in 1.5-2.0 equivalents [8] [6]. TEA provides excellent compatibility with organic solvents and offers mild basic conditions suitable for sensitive substrates.

4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst that can accelerate the reaction significantly [2] [11]. DMAP is particularly useful for less reactive amines and can enable reactions to proceed at room temperature with excellent yields of 80-92% [11].

Sodium Hydroxide and Sodium Bicarbonate: Employed in aqueous systems, these bases provide effective reaction conditions for polar substrates [2] [5]. The use of these bases enables environmentally friendly conditions with water as the primary solvent.

The base-catalyzed approach offers several advantages including mild reaction conditions, high yields, and excellent functional group tolerance [11] [12].

Green Chemistry Approaches

Metal Nanoparticle-Catalyzed Synthesis

Recent advances in green chemistry have led to the development of metal nanoparticle-catalyzed approaches for Boc protection reactions. These methods offer significant environmental advantages through enhanced catalytic efficiency, recyclability, and reduced waste generation [13] [14].

Iron Oxide-Cobalt Nanocatalysts: Fe₃O₄-Co₃O₄ magnetic nanoparticles have been successfully employed as recyclable catalysts for Boc protection reactions [14]. These catalysts demonstrate excellent activity at room temperature with reaction times of 5-15 minutes, achieving yields of 85-95%. The magnetic properties enable easy catalyst recovery and reuse for up to six cycles without significant loss of activity [14].

Iron Oxide Nanocatalysts: Nano-γ-Fe₂O₃ has been reported as an efficient, green, and heterogeneous catalyst for N-tert-butoxycarbonylation reactions [15]. This catalyst system operates at ambient temperature in water-based systems, providing yields of 82-94% with excellent recyclability [15].

Copper Iodide Nanoparticles: CuI nanoparticles have been developed as active catalysts for mechanochemical-assisted N-Boc protection [16]. This approach enables solvent-free conditions with reaction times of 5-15 minutes, achieving yields of 82-92%. The mechanochemical approach eliminates the need for organic solvents while maintaining high efficiency [16].

The nanoparticle-catalyzed approaches offer several advantages including enhanced reaction rates, improved selectivity, catalyst recyclability, and reduced environmental impact [13] [14] [15].

Solvent-Free Reaction Protocols

Solvent-free methodologies represent a significant advancement in green chemistry approaches for Boc protection reactions. These protocols eliminate organic solvent waste while maintaining high reaction efficiency [17] [18] [19].

Molten Boc₂O Method: A highly efficient solvent-free approach involves stirring the substrate in molten di-tert-butyl dicarbonate without any additional solvent or catalyst [17] [18] [19]. This method requires neither DMAP nor other additives, achieving yields of 80-95% with reaction times significantly shorter than traditional methods [17].

Mechanochemical Synthesis: Ball milling and mortar-pestle grinding techniques have been successfully applied to Boc protection reactions [16] [20]. These methods enable rapid reactions (5-15 minutes) with excellent yields while completely eliminating solvent requirements [16].

Ionic Liquid-Mediated Reactions: Protic ionic liquids have been employed as both solvent and catalyst for chemoselective N-tert-butoxycarbonylation [12] [21]. Imidazolium trifluoroacetate ionic liquid enables solvent-free conditions with 5-20 mol% catalyst loading, achieving yields of 84-95% with excellent recyclability [12].

These solvent-free approaches significantly reduce environmental impact while maintaining or improving reaction efficiency compared to traditional methods [17] [18] [19].

Sustainable Catalyst Recovery Methods

Sustainable catalyst recovery represents a critical aspect of green chemistry approaches for Boc protection reactions. Several innovative methods have been developed to enable efficient catalyst recycling [22] [14] [23].

Magnetic Separation: Magnetic nanoparticles enable straightforward catalyst recovery through application of external magnetic fields [14]. Fe₃O₄-Co₃O₄ nanocatalysts can be easily separated from reaction mixtures and reused for multiple cycles without significant activity loss [14].

Heterogeneous Solid Acid Catalysts: Sulfonated reduced graphene oxide (SrGO) has been developed as a metal-free, reusable solid acid catalyst [22] [23]. This catalyst can be easily recovered by filtration and reused for up to seven consecutive catalytic cycles with excellent activity retention [22].

Supported Catalyst Systems: Amberlyst A21 solid base resin has been employed as a reusable heterogeneous catalyst for N-Boc protection under solvent-free conditions [24]. This approach enables simple catalyst recovery and multiple reuse cycles [24].

Ionic Liquid Recovery: Protic ionic liquids used as catalysts can be recovered and recycled multiple times through simple distillation or extraction procedures [12] [21]. This approach enables both solvent and catalyst recovery, significantly reducing overall process costs [12].

These sustainable recovery methods contribute to the overall green chemistry profile of Boc protection reactions while maintaining economic viability for industrial applications [22] [14] [24].

Scale-Up Considerations

Industrial Production Methodologies

The transition from laboratory to industrial scale synthesis of 3-(Boc-amino)-1-propanol requires careful consideration of process economics, safety, and environmental impact. Industrial methodologies must balance efficiency, cost-effectiveness, and regulatory compliance [25] [26].

Batch Reactor Systems: Traditional batch reactors remain the predominant choice for industrial Boc protection reactions due to their flexibility and ability to handle multiple products [27] [28]. Industrial batch reactors typically range from 1,000 to 10,000 liters and employ sophisticated temperature control systems to manage the exothermic nature of the reaction [27].

Continuous Flow Systems: Continuous flow reactors offer significant advantages for industrial production including consistent product quality, improved safety profiles, and reduced processing times [29] [30] [31]. Flow systems can achieve productivity indexes of 1.2-3.6 g/h with residence times of less than one minute [29]. The high surface-to-volume ratio of flow reactors provides superior heat transfer capabilities, particularly beneficial for exothermic Boc protection reactions [31].

Hybrid Approaches: Modern industrial facilities increasingly employ hybrid systems that combine batch and continuous flow technologies to optimize different reaction steps [32]. This approach enables the utilization of the most appropriate technology for each specific transformation while maintaining overall process efficiency [32].

Industrial production methodologies must consider raw material costs, energy requirements, waste generation, and regulatory compliance throughout the scale-up process [25] [26].

Reaction Engineering Parameters

Effective scale-up of Boc protection reactions requires careful optimization of reaction engineering parameters to ensure consistent product quality and process efficiency [25] [27].

Heat Transfer Considerations: The exothermic nature of Boc protection reactions necessitates effective heat removal systems. Industrial reactors employ sophisticated cooling systems including internal coils, external heat exchangers, and reflux condensers to maintain optimal reaction temperatures [27] [31]. The heat transfer coefficient is significantly higher in continuous systems compared to batch reactors, enabling better temperature control [33].

Mass Transfer Optimization: Efficient mixing is crucial for consistent product quality in industrial-scale reactions. Enhanced mixing systems including high-shear impellers, static mixers, and multi-stage contacting systems are employed to ensure uniform reaction conditions [27] [28]. Continuous flow systems provide inherently better mass transfer characteristics due to their high surface-to-volume ratios [31].

Residence Time Control: Precise control of residence time is essential for optimizing yields and minimizing side reactions. Batch systems require careful monitoring of reaction progress, while continuous flow systems enable precise residence time control through flow rate adjustment [29] [34]. Typical residence times range from 30 minutes to 2 hours depending on the specific reaction conditions [29].

Pressure Management: The generation of carbon dioxide during Boc protection reactions requires appropriate pressure relief systems [6] [7]. Industrial reactors must incorporate safety measures to handle gas evolution while maintaining reaction efficiency [6].

These engineering parameters must be carefully optimized during scale-up to ensure consistent product quality and process safety [25] [27].

Quality Control Metrics

Stringent quality control measures are essential for industrial production of 3-(Boc-amino)-1-propanol to ensure consistent product quality and regulatory compliance [35] [36].

Analytical Methods: Comprehensive analytical testing employs multiple techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy for product identification and purity determination [37] [36] [38]. Chiral HPLC methods are particularly important for determining enantiomeric purity, which must typically exceed 99% for pharmaceutical applications [38].

Purity Specifications: Industrial production requires product purity of ≥97% with specific limits for individual impurities [35] [36]. Residual solvent content must be controlled to ≤500 ppm according to ICH guidelines, while heavy metal content must not exceed 10 ppm [36]. Moisture content is typically limited to ≤1.0% to ensure product stability [36].

Process Monitoring: Real-time process monitoring employs in-line analytical techniques including near-infrared (NIR) spectroscopy and process mass spectrometry to ensure consistent product quality [39] [28]. Automated sampling systems enable continuous monitoring of critical quality attributes throughout the production process [39].

Statistical Process Control: Industrial production employs statistical process control (SPC) methods to monitor process variability and ensure consistent product quality [35] [36]. Control charts track key process parameters and quality attributes to identify trends and prevent deviations from specifications [36].

Validation Requirements: Comprehensive process validation demonstrates that the production process consistently produces material meeting predetermined specifications [35] [36]. Validation studies include process qualification, performance qualification, and continued process verification to ensure ongoing compliance with quality standards [36].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl N-(3-hydroxypropyl)carbamate

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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